A-Z Guide to the Synthesis of 4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic Acid: A Senior Application Scientist's Perspective
A-Z Guide to the Synthesis of 4-(N-(4-Fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic Acid: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on a robust and reproducible synthetic route to 4-(N-(4-fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid, a valuable building block in contemporary medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both scientific integrity and practical applicability.
Strategic Overview: Retrosynthetic Analysis
Before embarking on any synthesis, a logical deconstruction of the target molecule is paramount. This retrosynthetic approach allows for the identification of readily available starting materials and the formulation of a high-probability-of-success forward synthetic plan.
The target molecule, 4-(N-(4-fluoro-3-methoxyphenyl)sulfamoyl)phenylboronic acid, possesses two key functionalities that guide our strategy: a sulfonamide linkage and an arylboronic acid.
-
C-B Bond Disconnection: The arylboronic acid moiety is reliably installed via a palladium-catalyzed Miyaura borylation reaction.[1] This points to a halogenated precursor, specifically an aryl bromide, as the immediate precursor.
-
S-N Bond Disconnection: The sulfonamide bond is classically formed by the reaction of a sulfonyl chloride with an amine.[2][3]
This analysis logically leads to a two-step synthesis commencing from two commercially available building blocks: 4-bromobenzenesulfonyl chloride [4][5] and 4-fluoro-3-methoxyaniline .[6][7]
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of the Key Intermediate, 4-Bromo-N-(4-fluoro-3-methoxyphenyl)benzenesulfonamide
The first stage of the synthesis involves the formation of the stable sulfonamide linkage. This reaction is a cornerstone of medicinal chemistry, valued for its reliability and the stability of the resulting bond.
Causality Behind Experimental Choices: The reaction between 4-bromobenzenesulfonyl chloride and 4-fluoro-3-methoxyaniline proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.[4] This process liberates one equivalent of hydrochloric acid (HCl). To drive the reaction to completion, a non-nucleophilic organic base, such as pyridine or triethylamine, is required to scavenge the generated HCl. Pyridine is often chosen as it can also serve as the reaction solvent.
Detailed Experimental Protocol: Sulfonamide Formation
-
To a stirred solution of 4-fluoro-3-methoxyaniline (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) at 0 °C (ice-water bath), add 4-bromobenzenesulfonyl chloride (1.05 eq.) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a beaker containing ice and concentrated HCl (2 M aq.). This step protonates the pyridine, rendering it water-soluble, and precipitates the crude product.
-
Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and cold n-hexane to remove residual acid and non-polar impurities.
-
Dry the solid under vacuum to yield the crude 4-bromo-N-(4-fluoro-3-methoxyphenyl)benzenesulfonamide, which is often of sufficient purity for the subsequent step. If necessary, recrystallization from ethanol/water can be performed.
| Reagent | Molar Eq. | MW ( g/mol ) | CAS Number | Notes |
| 4-Fluoro-3-methoxyaniline | 1.0 | 141.14 | 64465-53-8 | Starting amine[6] |
| 4-Bromobenzenesulfonyl chloride | 1.05 | 255.50 | 98-58-8 | Electrophilic partner[5] |
| Pyridine (Anhydrous) | Solvent/Base | 79.10 | 110-86-1 | Scavenges HCl |
Part II: Palladium-Catalyzed Miyaura Borylation
The final step is the conversion of the aryl bromide intermediate into the target arylboronic acid. The Miyaura borylation is a powerful and versatile cross-coupling reaction that allows for the synthesis of boronic acids or their esters under mild conditions with excellent functional group tolerance.[8]
Causality Behind Experimental Choices: This transformation utilizes a palladium catalyst, typically Pd(dppf)Cl₂, which undergoes a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
-
Reagents : Bis(pinacolato)diboron (B₂pin₂) serves as the boron source, forming a stable pinacol boronate ester product.[1]
-
Base : A weak base like potassium acetate (KOAc) is crucial.[1] Stronger bases can promote a competing Suzuki coupling between the newly formed boronate ester and the starting aryl bromide, reducing the yield.
-
Solvent : Anhydrous, degassed polar aprotic solvents like dioxane or DMSO are used to ensure the stability and activity of the palladium catalyst.
Detailed Experimental Protocol: Borylation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the 4-bromo-N-(4-fluoro-3-methoxyphenyl)benzenesulfonamide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS until the starting bromide is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue contains the pinacol ester of the target boronic acid.
Hydrolysis to the Boronic Acid
The resulting pinacol ester can often be used directly in subsequent reactions like Suzuki couplings. To isolate the free boronic acid, a hydrolysis step is performed.
-
Dissolve the crude pinacol ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an acid such as 2 M HCl and stir vigorously at room temperature for 4-6 hours.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which often crystallizes readily and can be cleaved to afford the pure product.[10][11]
| Reagent | Molar Eq. | MW ( g/mol ) | CAS Number | Notes |
| Bromo-intermediate | 1.0 | 362.22 | N/A | Synthesized in Part I |
| Bis(pinacolato)diboron | 1.1 | 253.94 | 73183-34-3 | Boron source |
| Potassium Acetate (KOAc) | 3.0 | 98.14 | 127-08-2 | Mild base[1] |
| Pd(dppf)Cl₂ | 0.03 | 731.70 | 72287-26-4 | Palladium catalyst |
| 1,4-Dioxane (Anhydrous) | Solvent | 88.11 | 123-91-1 | Degassed before use |
Overall Synthetic Workflow
Caption: Forward synthesis workflow diagram.
Characterization and Data
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
| Analysis Type | Expected Observations for Final Product |
| ¹H NMR | Aromatic protons in distinct regions, singlet for the methoxy group, broad singlet for the B(OH)₂ protons (may exchange with D₂O). |
| ¹³C NMR | Signals corresponding to all unique carbon atoms, including the carbon attached to boron (typically broad). |
| ¹⁹F NMR | A singlet or doublet corresponding to the single fluorine atom. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental formula C₁₃H₁₃BFNO₅S. |
| Purity (HPLC) | >95% purity is typically achievable after purification. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Each step yields a stable, isolable intermediate or product. The progress of each reaction can be reliably monitored by standard chromatographic techniques (TLC, LC-MS), allowing for real-time assessment and troubleshooting. The final product's identity is unequivocally confirmed by a suite of spectroscopic data, ensuring that the material produced matches the target structure. The use of well-established, high-yielding named reactions like the Miyaura borylation provides a foundation of reliability.[1][12]
References
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
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Wikipedia. (2023). Miyaura borylation. Retrieved from [Link]
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Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(13), 3372–3375. Retrieved from [Link]
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Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
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LookChem. (n.d.). 4-Bromobenzenesulfonyl chloride 98-58-8 wiki. Retrieved from [Link]
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National Institutes of Health. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 69(35), 7473–7479. Retrieved from [Link]
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ACS Publications. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 15994–16003. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Retrieved from [Link]
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Taylor & Francis Online. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-15. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Fluoro-3-methoxyaniline. Retrieved from [Link]
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